Cinchotoxine

Descripción

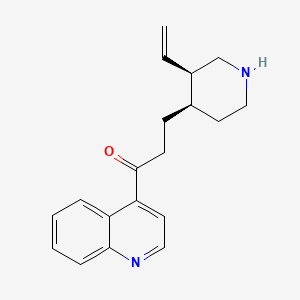

Structure

2D Structure

3D Structure

Propiedades

Número CAS |

69-24-9 |

|---|---|

Fórmula molecular |

C19H22N2O |

Peso molecular |

294.4 g/mol |

Nombre IUPAC |

3-[(3R,4R)-3-ethenylpiperidin-4-yl]-1-quinolin-4-ylpropan-1-one |

InChI |

InChI=1S/C19H22N2O/c1-2-14-13-20-11-9-15(14)7-8-19(22)17-10-12-21-18-6-4-3-5-16(17)18/h2-6,10,12,14-15,20H,1,7-9,11,13H2/t14-,15+/m0/s1 |

Clave InChI |

PIIQLZXRLGJEKE-LSDHHAIUSA-N |

SMILES isomérico |

C=C[C@H]1CNCC[C@H]1CCC(=O)C2=CC=NC3=CC=CC=C23 |

SMILES canónico |

C=CC1CNCCC1CCC(=O)C2=CC=NC3=CC=CC=C23 |

Origen del producto |

United States |

Synthetic Methodologies and Strategies Involving Cinchotoxine

Retrosynthetic Analyses of Cinchotoxine and Related Molecular Scaffolds

Retrosynthetic analysis is a technique used to plan the synthesis of complex organic molecules by deconstructing the target molecule into simpler, readily available starting materials. wikipedia.orgairitilibrary.com For this compound and its parent Cinchona alkaloids, this analysis reveals key strategic bond disconnections that have guided synthetic efforts.

The core structure of this compound is a 3-(3-vinylpiperidin-4-yl)-1-(quinolin-4-yl)propan-1-one. sapub.orgsapub.org A primary retrosynthetic disconnection targets the bond between the piperidine (B6355638) nitrogen and the ethyl-ketone bridge, which is formed in the forward sense during the reconstruction of the quinuclidine (B89598) ring system of the Cinchona alkaloids. This conceptual cleavage simplifies the molecule into two main fragments: a substituted piperidine derivative (a meroquinene-like structure) and a quinoline (B57606) moiety. This approach mirrors the classical degradation studies that were essential in elucidating the structures of these alkaloids.

Total Synthesis Approaches to this compound Precursors and Analogues

The synthesis of this compound itself has not been a primary goal for synthetic chemists; rather, the focus has been on synthesizing it as a key intermediate or relay molecule en route to quinine (B1679958) and other Cinchona alkaloids.

The most significant historical synthesis involving a this compound-type molecule is the Woodward-Doering formal total synthesis of quinine, reported in 1944. wikipedia.orgresearchgate.net This work did not produce quinine directly but instead culminated in the synthesis of d-quinotoxine, the corresponding isomer derived from quinine. wikipedia.orgnih.gov The synthesis was termed "formal" because the conversion of quinotoxine back to quinine had been previously reported by Paul Rabe and Karl Kindler in 1918, though without detailed experimental procedures. nih.govnih.gov

The Woodward-Doering synthesis began with 7-hydroxyisoquinoline (B188741) and involved a multi-step sequence to construct the piperidine portion of the molecule, homomeroquinene. wikipedia.org A key final step was a Claisen condensation between ethyl quininate and the ethyl ester of homomeroquinene to yield racemic quinotoxine. wikipedia.org After chiral resolution to obtain the desired d-enantiomer, Woodward and Doering declared the total synthesis of quinine complete by citing Rabe's earlier work. wikipedia.orgnih.gov

This claim became a point of controversy decades later when Gilbert Stork questioned whether the Rabe-Kindler conversion would have worked as described, suggesting the Woodward-Doering synthesis was unproven. wikipedia.org The controversy was definitively settled in 2007 when Robert Williams and coworkers successfully replicated the Rabe-Kindler three-step conversion of d-quinotoxine to quinine, vindicating the formal synthesis claim by Woodward and Doering. nih.govorganic-chemistry.org

Table 1: Timeline of the Formal Synthesis of Quinine via Quinotoxine

| Year | Key Researchers | Contribution | Significance |

| 1853 | Louis Pasteur | First obtains quinotoxine (also called quinicine) through the acid-catalyzed isomerization of quinine. wikipedia.org | Establishes the chemical relationship between quinine and its rearranged isomer. |

| 1918 | Paul Rabe & Karl Kindler | Report the three-step conversion of d-quinotoxine into quinine. nih.govnih.gov | Provides the final steps necessary for a formal total synthesis from quinotoxine. |

| 1944 | R.B. Woodward & W.E. Doering | Report the total synthesis of d-quinotoxine from 7-hydroxyisoquinoline. wikipedia.orgresearchgate.net | Completes the first formal total synthesis of quinine, a landmark in organic chemistry. |

| 2001 | Gilbert Stork | Publishes a stereoselective total synthesis of quinine and questions the validity of the Rabe-Kindler conversion. wikipedia.org | Sparks a historical debate and prompts re-examination of the 1918 work. |

| 2007 | Robert Williams et al. | Experimentally verifies and successfully repeats the Rabe-Kindler conversion of d-quinotoxine to quinine. nih.gov | Confirms the validity of the Woodward-Doering formal total synthesis. |

Modern synthetic strategies offer more sophisticated and stereocontrolled methods for constructing the core structural elements of this compound. While this compound is not typically a final target, the methods developed for assembling substituted piperidines and linking them to aromatic systems are directly applicable. These approaches focus on efficiency, atom economy, and high stereoselectivity.

Contemporary methods that could be applied to the this compound scaffold include:

Catalytic Asymmetric Reactions: Utilizing chiral catalysts to set the multiple stereocenters of the piperidine ring with high enantioselectivity.

Ring-Closing Metathesis (RCM): A powerful method for constructing the piperidine ring from an acyclic diene precursor.

Palladium-Catalyzed Cross-Coupling Reactions: Modern coupling reactions (e.g., Suzuki, Heck, Buchwald-Hartwig) can be employed to efficiently form the carbon-carbon or carbon-nitrogen bonds connecting the piperidine and quinoline fragments.

These modern approaches represent a significant advancement over the classical methods, providing more direct and versatile routes to the complex molecular architecture of this compound and related alkaloids.

Degradative Synthesis and Reconstruction Pathways of this compound

The formation of this compound and quinotoxine from their parent alkaloids, cinchonine (B1669041) and quinine, is a classic example of a molecular rearrangement. This transformation, first observed by Pasteur with quinine, involves the opening of the quinuclidine ring system under acidic conditions. wikipedia.orgresearchgate.net

The reaction is typically carried out by heating the Cinchona alkaloid in the presence of an acid. sapub.orgscispace.com Research has shown that the efficiency of this conversion is highly dependent on the acid used. Weak organic acids, such as acetic and propionic acid, can lead to a nearly quantitative conversion to this compound when heated at 100°C. scispace.com In contrast, highly ionized mineral acids like hydrochloric acid result in only trace amounts of the rearranged product under similar conditions. scispace.com This process represents a "degradative synthesis" where the more complex bicyclic quinuclidine structure is converted into the simpler monocyclic piperidine core of this compound.

Table 2: Effect of Acid Catalyst on Cinchonine Conversion

| Acid Catalyst | Relative Yield of this compound |

| Acetic Acid | Nearly quantitative |

| Propionic Acid | Nearly quantitative |

| Hydrochloric Acid | Trace amounts |

Based on findings from 1912 studies on the conversion process. scispace.com

The conversion of this compound back into the Cinchona alkaloid framework is a critical "reconstruction" pathway that closes the opened quinuclidine ring. This process was masterfully demonstrated by Rabe and Kindler and later confirmed by Williams. nih.gov The sequence transforms this compound (or quinotoxine) into the corresponding ketones, cinchoninone (B1261553)/cinchonidinone (or quininone (B45862)/quinidinone), which can then be reduced to the final alkaloids.

The three-step sequence for converting quinotoxine to quininone is as follows:

N-Bromination: Quinotoxine is treated with sodium hypobromite (B1234621) to form an N-bromo intermediate. nih.gov

Base-Mediated Cyclization: The N-bromo derivative is then treated with a base, such as sodium ethoxide. This induces an intramolecular cyclization, where the enolate of the ketone attacks the carbon bearing the nitrogen, displacing the bromide and forming the C-N bond that closes the quinuclidine ring to yield quininone. nih.govorganic-chemistry.org

Reduction: The resulting ketone, quininone, is a mixture with its diastereomer quinidinone. This mixture can be reduced using reagents like aluminum powder and sodium ethoxide in ethanol (B145695) to produce quinine and its diastereomer, quinidine (B1679956). nih.gov

A similar pathway is used to convert this compound into cinchoninone and cinchonidinone. nih.gov This reconstruction pathway was the cornerstone of the Woodward-Doering formal synthesis and remains a classic example of harnessing a degradation product to achieve a complex synthetic goal.

Modular Synthesis and Diversification Strategies for this compound-Related Structures

The development of modular synthesis and diversification strategies for complex molecules like this compound is a significant focus in medicinal chemistry and drug discovery. These approaches allow for the systematic and efficient generation of analogs with varied structural features, which is crucial for structure-activity relationship (SAR) studies. The core structure of this compound, featuring a quinoline heterocycle linked to a quinuclidine cage, presents distinct opportunities for modular assembly and late-stage functionalization.

A modular approach to this compound-related structures would involve the separate synthesis of key building blocks—a functionalized quinoline and a modified quinuclidine precursor—which are then coupled together. This strategy allows for the introduction of diversity at various stages of the synthesis. Furthermore, late-stage functionalization (LSF) of the assembled this compound scaffold offers a powerful tool for creating a library of analogs from a common advanced intermediate. nih.gov LSF is particularly valuable as it allows for the modification of complex molecules without the need for de novo synthesis for each new derivative. nih.govacs.org

Strategies for diversification can be broadly categorized by the part of the this compound skeleton being modified: the quinoline ring or the quinuclidine core.

Diversification of the Quinoline Moiety

The quinoline ring system is a common motif in pharmacologically active compounds and its functionalization has been extensively studied. nih.gov Transition metal-catalyzed C-H activation has emerged as a powerful tool for the regioselective introduction of various functional groups onto the quinoline scaffold. nih.govrsc.org These methods provide an atom- and step-economical way to generate diverse analogs that would be difficult to access through traditional methods. nih.gov

Key strategies for the late-stage functionalization of the quinoline ring include:

C-2 Functionalization: The C-2 position of the quinoline ring can be selectively functionalized through various methods. For instance, rhodium-catalyzed alkylation of quinoline N-oxides with alkenes has been reported. nih.gov Palladium-catalyzed C-2 heteroarylation of quinoline N-oxides with indoles has also been achieved, demonstrating the introduction of complex substituents. nih.gov

C-3 Functionalization: Catalyst-free methods for the C-3 functionalization of azaarenes like quinoline have been developed, allowing for the introduction of thioether groups. rsc.org This approach operates through a de-aromative activation mode and is applicable to the late-stage modification of complex molecules. rsc.org

C-8 Functionalization: The C-8 position of the quinoline ring can be functionalized through methods such as a Brønsted acid-catalyzed Friedel–Crafts reaction between quinoline-N-oxide and ynamides. rsc.org This provides access to a range of C-8 substituted quinolines.

The table below summarizes various late-stage functionalization strategies applicable to the quinoline core of this compound-related structures.

| Position | Reaction Type | Catalyst/Reagents | Functional Group Introduced | Reference |

| C-2 | Alkylation | Rh/PCy3 | Alkyl | nih.gov |

| C-2 | Heteroarylation | Pd(OAc)2, Ag2CO3 | Indole (B1671886) | nih.gov |

| C-3 | Thiolation | Catalyst-free | Thioether | rsc.org |

| C-8 | Friedel–Crafts | Brønsted acid | Ynamides | rsc.org |

Modular Synthesis of Functionalized Quinolines

In addition to late-stage functionalization, modular synthetic routes allow for the construction of diverse quinoline building blocks prior to their incorporation into the final this compound analog. A modified Friedländer–Suzuki reaction sequence, for example, provides a modular synthesis of aryl quinolines. researchgate.net Similarly, a practical synthesis of a tetrahydroaminoquinoline scaffold has been developed, which can then be elaborated into more complex polycyclic systems in a modular fashion. nih.gov Such approaches are highly valuable for creating libraries of quinoline precursors with diverse substitution patterns for subsequent coupling with the quinuclidine moiety.

Diversification of the Quinuclidine Core

The quinuclidine core of this compound offers several sites for modification, including the vinyl group and the hydroxyl group in the parent Cinchona alkaloids from which this compound can be derived. nih.govnih.gov The development of asymmetric methods for the synthesis of functionalized quinuclidine derivatives is of great importance for generating novel analogs. chinesechemsoc.org

An iridium-catalyzed intramolecular allylic dearomatization reaction has been developed for the asymmetric construction of quinuclidine derivatives. chinesechemsoc.org This method allows for the synthesis of a wide array of quinuclidine structures with high diastereo- and enantioselectivity. chinesechemsoc.org Such a strategy could be adapted to create novel quinuclidine building blocks for the synthesis of this compound analogs.

Key reactive sites on the quinuclidine portion of related Cinchona alkaloids that can be exploited for diversification include:

The 3-Vinyl Group: This group can be subjected to various transformations to introduce new functionalities. nih.gov

The 9-Hydroxyl Group: The hydroxyl group can be esterified, etherified, or substituted to introduce a wide range of substituents. nih.gov Oxidation of the hydroxyl group to a ketone provides a key intermediate for further modifications, such as Grignard reactions or Corey-Chaykovsky reactions. nih.gov

The Quinuclidine Nitrogen: The basic nitrogen of the quinuclidine ring can be quaternized to form ammonium (B1175870) salts, which can act as phase-transfer catalysts and introduce another point of diversity. nih.gov

The table below outlines potential strategies for the diversification of the quinuclidine core based on the reactivity of related Cinchona alkaloids.

| Modification Site | Reaction Type | Reagents | Resulting Functional Group | Reference |

| 3-Vinyl Group | Various | N/A | Diverse functionalities | nih.gov |

| 9-Hydroxyl Group | Oxidation | Oxidizing agents | Ketone | nih.gov |

| 9-Keto Group | Grignard Reaction | Grignard reagents | Tertiary alcohol | nih.gov |

| 9-Keto Group | Corey-Chaykovsky | Sulfonium ylides | Epoxide | nih.gov |

| Quinuclidine Nitrogen | Quaternization | Alkyl halides | Quaternary ammonium salt | nih.gov |

By combining these modular and diversification strategies, it is possible to generate extensive libraries of this compound-related structures. This systematic approach to analog synthesis is essential for exploring the chemical space around the this compound scaffold and for identifying new compounds with potentially valuable biological activities.

Stereochemical Investigations of Cinchotoxine

Stereoisomerism and Chiral Purity in Cinchotoxine and its Derivatives

Stereoisomers are molecules that share the same molecular formula and sequence of bonded atoms but differ in the three-dimensional orientations of their atoms in space. savemyexams.com this compound and its derivatives, as part of the broader family of Cinchona alkaloids, are characterized by the presence of multiple stereocenters. rsc.orgresearchgate.net For a molecule with 'n' chiral centers, the maximum number of possible stereoisomers is 2^n. stanford.edu This inherent structural complexity underscores the importance of chiral purity in the context of their biological activity and chemical applications.

Achieving high chiral purity is a critical aspect of working with this compound and its derivatives. The presence of even small amounts of an undesired stereoisomer can significantly impact the outcome of stereoselective reactions or the observed biological effects. Therefore, methods for the separation and analysis of these stereoisomers are of paramount importance. Techniques such as chiral chromatography are employed to separate and quantify the enantiomeric and diastereomeric purity of this compound and related compounds. researchgate.net

Racemization Phenomena Observed in this compound and Analogous Cinchona Toxins

Racemization is the process by which an enantiomerically pure or enriched substance is converted into a mixture containing equal amounts of both enantiomers (a racemate). This phenomenon is particularly relevant to this compound and other Cinchona toxins. The conversion of Cinchona alkaloids like cinchonine (B1669041) and quinidine (B1679956) into their respective toxins, this compound and quinotoxine, involves a structural rearrangement that can be susceptible to racemization under certain conditions.

The mechanism of racemization in compounds with a chiral carbon atom often involves the temporary formation of an achiral intermediate. libretexts.orgaklectures.com For carbonyl compounds with an adjacent chiral alpha-carbon, racemization can be catalyzed by both acids and bases through the formation of an enol or enolate anion, which destroys the asymmetry at the alpha-carbon. libretexts.orgaklectures.com In the case of this compound, the presence of a carbonyl group within its structure makes it susceptible to such enol- or enolate-mediated racemization.

Heating can also induce racemization. For instance, the enantiomers of 1,1'-binaphthyl, which exist as twisted conformers, can be racemized by heating. msu.edu Similarly, heating (+)-tartaric acid can lead to the formation of the meso-isomer and the racemic mixture. msu.edu Pasteur's work in the 19th century demonstrated that the conversion of Cinchona alkaloids into their "icine" derivatives (like quinicine from quinine) could lead to racemization. sci-hub.se This transformation, which is analogous to the formation of this compound, provided early insights into the dynamic nature of stereochemistry in these molecules. sci-hub.se The tendency for racemization highlights the need for careful control of reaction conditions when working with this compound to maintain its stereochemical integrity.

Kinetic Resolution Principles Applied to this compound Precursors and Related Compounds

Kinetic resolution is another powerful strategy for separating enantiomers from a racemic mixture. This method is based on the difference in the reaction rates of two enantiomers with a chiral catalyst or reagent. msu.edursc.org When a racemic mixture is subjected to a reaction with a chiral catalyst, one enantiomer will react faster than the other, leading to an enrichment of the less reactive enantiomer in the starting material and the formation of an enantioenriched product. msu.edu A significant advantage of this method is its potential for high selectivity, although the maximum theoretical yield for the recovery of one enantiomer is 50%. taylorandfrancis.com

Cinchona alkaloids and their derivatives have been extensively used as catalysts in kinetic resolution processes. researchgate.netnih.govbrandeis.edu For instance, modified Cinchona alkaloids have been shown to be effective catalysts for the kinetic resolution of various compounds, including racemic cyclic anhydrides and urethane-protected α-amino acid N-carboxyanhydrides (UNCAs). brandeis.eduunits.it In these reactions, the Cinchona alkaloid catalyst creates a chiral environment that preferentially accelerates the reaction of one enantiomer over the other.

The principles of kinetic resolution are applicable to the precursors of this compound and related Cinchona alkaloids. The synthesis of these complex molecules often involves intermediates that are themselves chiral and may be prepared as racemic mixtures. Applying kinetic resolution at an early stage of the synthesis can provide an efficient route to enantiomerically pure building blocks. Enzymes, such as lipases, are also widely used in kinetic resolutions and their selectivity can sometimes be enhanced by the addition of Cinchona alkaloids. researchgate.net Furthermore, the concept of dynamic kinetic resolution (DKR) combines kinetic resolution with in-situ racemization of the slower-reacting enantiomer, which can theoretically lead to a 100% yield of the desired enantiomerically pure product. taylorandfrancis.comunits.it This approach has been successfully applied using Cinchona alkaloid-based catalysts. units.it

The table below summarizes the application of Cinchona alkaloids in kinetic resolution studies.

| Catalyst System | Substrate | Key Finding | Reference |

| Cinchona alkaloid derivatives | 1,2-substituted ferrocenyl alcohol | Enhanced reactivity and selectivity in enzymatic transesterification. | researchgate.net |

| Modified Cinchona alkaloids | Urethane-protected α-amino acid N-carboxyanhydrides (UNCAs) | Highly enantioselective kinetic resolution via alcoholysis. | brandeis.edu |

| Modified Cinchona alkaloids | Cyclic anhydrides | Efficient desymmetrization and kinetic resolution. | units.it |

| Cinchona alkaloid catalysts | β,γ-unsaturated α-amino acid N-carboxyanhydrides | First general and non-enzymatic kinetic resolution for this class of compounds. | nih.gov |

| Immobilized ω-transaminase | Prochiral ketones and racemic α-chiral amines | Concurrent asymmetric transamination and kinetic resolution. | mdpi.com |

| Phosphotriesterase (PTE) variants | Chiral phosphoramidate (B1195095) precursors | Stereoselective hydrolysis for the isolation of pure diastereomers. | nih.gov |

Chemical Reactivity and Transformation Mechanisms of Cinchotoxine

Acid-Catalyzed Rearrangements and Isomerizations (e.g., Quinine (B1679958)/Cinchonine (B1669041) to Quino-/Cinchotoxine)

The conversion of Cinchona alkaloids, such as cinchonine and quinine, into their respective toxic isomers, cinchotoxine and quinotoxine, is a classic example of an acid-catalyzed rearrangement. scribd.comuj.edu.pl This transformation, first described by Pasteur in 1853, involves heating the parent alkaloid in the presence of an acid, which can be either mineral or organic. scribd.comuj.edu.plbeilstein-journals.org

The mechanism of this rearrangement, often referred to as the Pasteur cleavage, is initiated by the protonation of the quinuclidine (B89598) nitrogen, followed by the cleavage of the N1-C8 bond. scribd.com This process leads to the opening of the bicyclic quinuclidine ring system, resulting in a 3,4-disubstituted piperidine (B6355638) structure. scribd.comsapub.org The reaction proceeds through a Hofmann-type elimination followed by keto-enol tautomerization to yield the final ketone product, this compound. scribd.com When cinchonine is heated with acids like acetic acid and phosphoric acid, it isomerizes into this compound, which is structurally identified as 3-(3-vinylpiperidin-4-yl)-1-(quinolin-4-yl)propan-1-one. sapub.org This specific type of reaction, known as hydramine fission, occurs in compounds that possess vicinal amino and hydroxyl groups. sapub.org

The rate of this acid-catalyzed conversion can be influenced by the stereochemistry of the parent alkaloid. For instance, studies have shown that cinchonidine (B190817) can convert to this compound approximately 20% faster than its diastereomer, cinchonine, under identical acidic conditions.

Table 1: Key Aspects of Acid-Catalyzed Rearrangement

| Process | Description | Key Intermediates/Steps | Resulting Structure |

|---|---|---|---|

| Pasteur Cleavage | Acid-catalyzed rearrangement of Cinchona alkaloids (e.g., Cinchonine) to their corresponding "toxine" isomers (e.g., this compound). scribd.comuj.edu.pl | Protonation of quinuclidine nitrogen, N1-C8 bond cleavage, Hofmann-type elimination, keto-enol tautomerization. scribd.com | 3,4-disubstituted piperidine skeleton. scribd.comsapub.org |

| Hydramine Fission | A specific type of cleavage occurring in molecules with adjacent amino and hydroxyl groups, characteristic of the this compound formation. sapub.org | Ring opening of the quinuclidine nucleus. sapub.org | Ketone formation (e.g., this compound). sapub.org |

Oxidative Degradation Pathways and Mechanisms Involving this compound

The oxidative degradation of Cinchona alkaloids and their derivatives, including this compound, provides valuable insights into their molecular structure and reactivity. Various oxidizing agents have been employed to study these pathways, leading to a range of degradation products.

When cinchonine, the precursor to this compound, is treated with a moderate oxidizing agent like chromic acid, it initially forms cinchoninone (B1261553). sapub.org Further oxidation of cinchoninone with chromic and sulfuric acids leads to the cleavage of the molecule, yielding two main products: cinchoninic acid (quinoline-4-carboxylic acid) and meroquinene (3-vinyl-piperidin-4-yl-acetic acid). sapub.org The mechanism for this degradation involves the enol form of cinchoninone reacting with protonated chromic trioxide. sapub.org This is followed by hydrolysis and ring fission, which creates a diketone intermediate that ultimately cleaves to form the final acid products. sapub.org

Potassium permanganate (B83412) (KMnO₄) is another powerful oxidizing agent used to probe the structure of these alkaloids. sapub.org When meroquinene, a degradation product, is oxidized with cold, acidic KMnO₄, it yields formic acid and cincholoiponic acid. researchgate.net The formation of formic acid confirms the presence of a vinyl group in meroquinene. researchgate.net Further oxidation of cincholoiponic acid with KMnO₄ produces loiponic acid (piperidine-3,4-dicarboxylic acid). researchgate.net

The reaction mechanisms in these oxidative processes are complex, involving multiple steps such as electrophilic attack on double bonds, hydration, enolization, and C-C bond fission. sapub.orgresearchgate.net The dual nature of reagents like chromic acid, acting as both a nucleophile and an electrophile, plays a crucial role in the degradation pathway. sapub.org

Quinuclidine Ring Cleavage and Rearrangement Reactions

The cleavage of the quinuclidine ring is a hallmark of this compound chemistry, being central to its very formation from cinchonine. scribd.comsapub.org Beyond the initial acid-catalyzed rearrangement, other reactions can also induce the opening and rearrangement of this bicyclic system.

A notable example is the formation of cinchonicine enol tosylate. researchgate.netarkat-usa.org This compound can be formed as a byproduct during the hydrolysis of O-tosylcinchonine in aqueous tartaric acid. researchgate.netarkat-usa.org However, it becomes the main product when O-tosylcinchonine or O-tosylcinchonidine is reacted with salicylic (B10762653) acid under microwave heating. uj.edu.plresearchgate.netarkat-usa.org The formation of this enol tosylate occurs through a stereoselective syn-E2 elimination process, which involves the cleavage of the quinuclidine ring and competes with the SN2 hydrolysis reaction. researchgate.netuj.edu.pl This transformation is analogous to the Pasteur cleavage, leading to a product that can be described as an enol tosylate of this compound (also known as cinchonicine). arkat-usa.org

Further studies have demonstrated that the quinuclidine bicyclic fragment can be degraded to a piperidine skeleton through other chemical transformations as well. beilstein-journals.orgresearchgate.net For instance, the reaction of C9-quinine-derived ketones with phosphites leads to a tandem phosphonate-phosphate rearrangement and an intramolecular piperidine elimination. beilstein-journals.orgresearchgate.net Spectroscopic analysis, such as HMBC NMR, confirms the degradation of the quinuclidine moiety into a piperidine structure in the final product. beilstein-journals.orgresearchgate.net This type of rearrangement, driven by the proximity of the tertiary amine nucleophile, highlights the inherent reactivity of the alkaloid's core structure. beilstein-journals.org

Table 2: Reactions Involving Quinuclidine Ring Transformation

| Reaction | Reactant(s) | Conditions | Key Product(s) | Mechanism Highlight |

|---|---|---|---|---|

| Formation of Cinchonicine Enol Tosylate | O-Tosylcinchonine | Salicylic acid, microwave heating. uj.edu.plresearchgate.netarkat-usa.org | Cinchonicine enol tosylate. researchgate.netarkat-usa.org | Stereoselective syn-E2 quinuclidine ring opening. researchgate.netuj.edu.pl |

| Phosphonate-Phosphate Rearrangement | C9-quinine-derived ketones, phosphites | Base-catalyzed (Abramov reaction). beilstein-journals.orgresearchgate.net | Quinotoxine enol phosphates. beilstein-journals.org | Tandem rearrangement and intramolecular piperidine elimination. beilstein-journals.orgresearchgate.net |

Investigations into Electrophilic and Nucleophilic Reactions of this compound

The chemical structure of this compound, featuring a ketone group, a quinoline (B57606) ring, and a piperidine moiety, presents multiple sites for electrophilic and nucleophilic reactions. sapub.orgyoutube.com An electrophile is a species that accepts an electron pair, while a nucleophile donates an electron pair to form a chemical bond. youtube.comuleth.ca

The carbonyl carbon of the ketone group in this compound is a primary electrophilic center. youtube.com It is susceptible to attack by nucleophiles. Resonance structures of the ketone show a partial positive charge on the carbon and a partial negative charge on the oxygen, making the carbon electrophilic and the oxygen nucleophilic. youtube.com Reactions involving nucleophilic attack on this carbonyl carbon are fundamental to many transformations and derivatizations of this compound. For example, the reverse reaction of this compound to cinchoninone, its parent ketone, involves a cyclization that is a key step in several total syntheses of related alkaloids. udel.edu

The nitrogen atoms in the quinoline and piperidine rings are nucleophilic centers. The piperidine nitrogen, being a secondary amine, is a strong nucleophile and can react with various electrophiles. beyondbenign.org The quinuclidine nitrogen in the parent Cinchona alkaloids is also a key nucleophilic center, and its quaternization is a common transformation. scribd.com

The interplay between the nucleophilic (e.g., nitrogen atoms, enolates) and electrophilic (e.g., carbonyl carbon) sites within the this compound molecule governs its rich and complex reactivity, enabling a wide range of chemical transformations. saskoer.calibretexts.org

Derivatization and Structural Modification of Cinchotoxine

Synthesis of Cinchotoxine Derivatives and Analogues

The synthesis of this compound analogues often begins with the modification of its parent Cinchona alkaloids, such as cinchonine (B1669041) and cinchonidine (B190817). drugfuture.comresearchgate.net These naturally occurring compounds serve as chiral templates for creating a diverse range of derivatives. researchgate.net

A fundamental strategy for the derivatization of this compound precursors is the esterification of the C9-hydroxyl group. researchgate.netuj.edu.pl This hydroxyl group is a poor leaving group, but its conversion to a sulfonate ester, such as a tosylate, transforms it into an excellent leaving group. researchgate.net This is typically achieved by reacting the parent alkaloid (e.g., cinchonine) with p-toluenesulfonyl chloride (TsCl) in the presence of a base. uj.edu.pl Various methods have been developed, including using pyridine (B92270) as the medium or employing biphasic systems with a phase-transfer catalyst like tributylamine (B1682462) (Bu₃N). uj.edu.plarkat-usa.org The tosyl group's introduction is crucial as it activates the C9 position for subsequent nucleophilic substitution or elimination reactions. researchgate.netjchemlett.com

Under certain conditions, particularly when O-tosylcinchonine is heated, a competing elimination reaction can occur, leading to the formation of a key derivative known as cinchonicine enol tosylate. researchgate.netuj.edu.plarkat-usa.org This product results from the cleavage of the quinuclidine (B89598) ring in a process analogous to the historic Pasteur cleavage that first produced this compound. uj.edu.plarkat-usa.org

The O-tosyl derivatives of Cinchona alkaloids are valuable intermediates for synthesizing their 9-epi diastereomers. researchgate.netarkat-usa.org The process involves the hydrolysis of the C9-O-tosyl group, which proceeds via an SN2 mechanism. arkat-usa.orgresearchgate.net This nucleophilic substitution by water results in an inversion of the stereochemical configuration at the C9 carbon. A common method involves heating the tosylate in a dilute aqueous solution of a weak acid, such as tartaric acid. researchgate.net While effective for many Cinchona alkaloids, the hydrolysis of O-tosylcinchonine can be slow and may lead to mixtures of products, including the parent cinchonine, the desired 9-epicinchonine, and cinchonicine enol tosylate. researchgate.netarkat-usa.org An alternative, high-yielding method for this inversion is the Mitsunobu reaction followed by saponification. researchgate.net

The C9 position is a primary site for directed functionalization due to the reactivity of its hydroxyl group in the parent alkaloids or the corresponding ketone in this compound itself. researchgate.netunizg.hr The O-tosylation and subsequent inversion to 9-epibases are prime examples of controlled C9 functionalization. researchgate.net

Beyond this, the C9-carbonyl group of this compound and related ketones (e.g., quininone) can undergo specific reactions. researchgate.net For instance, the Abramov reaction, which is the base-catalyzed addition of H-phosphonates to carbonyls, has been performed on quinine-derived ketones. researchgate.net This reaction leads to the formation of quinotoxin enol phosphates through a tandem phosphonate-phosphate rearrangement and an intramolecular elimination of the piperidine (B6355638) fragment, demonstrating a novel pathway for C9 modification. researchgate.net The selective introduction of other atoms, such as fluorine, at the C9 position has also been explored using reagents like diethylaminosulfur trifluoride (DAST). scribd.com

Design Principles for Novel this compound-Based Structural Entities

The design of new molecules based on the this compound framework is largely driven by the pursuit of enhanced functionality, particularly in the field of asymmetric catalysis. researchgate.netnumberanalytics.com The core principles involve modifying the alkaloid structure to fine-tune its steric and electronic properties, thereby controlling its activity and selectivity as a catalyst or ligand. numberanalytics.comnih.gov

Key design strategies include:

Stereochemical Inversion: The synthesis of 9-epibases is a deliberate design choice, as the altered spatial arrangement of the C9 substituent can profoundly impact the stereochemical outcome of catalyzed reactions.

Ligand Modification: The quinuclidine nitrogen and the quinoline (B57606) ring system can be modified to alter the molecule's ability to coordinate with metal centers or interact with substrates through hydrogen bonding. lookchem.comosti.gov

Increasing Structural Complexity and sp³ Character: Introducing more three-dimensional complexity and a higher fraction of sp³-hybridized carbons can create well-defined chiral pockets, which is a favored strategy in modern drug and catalyst design.

The overarching goal is to create catalysts that are not only highly active and stable but also exhibit exceptional selectivity, favoring the formation of one specific enantiomer of a product. numberanalytics.com

Structure-Reactivity Relationship Studies in Modified this compound Systems

The relationship between the molecular structure of this compound-related compounds and their chemical reactivity has been the subject of detailed investigation. researchgate.netscribd.com Studies on the hydrolysis of O-tosyl Cinchona alkaloids have revealed clear structure-reactivity trends. researchgate.netarkat-usa.org

It was observed that the rate of hydrolysis to form 9-epibases is dependent on the substitution pattern of the quinoline ring. researchgate.net Derivatives of quinine (B1679958) and quinidine (B1679956), which contain a methoxy (B1213986) group on the quinoline ring, hydrolyze significantly faster than their cinchonidine and cinchonine counterparts, which lack this group. researchgate.net

Furthermore, the stereochemistry of the alkaloid precursor plays a critical role in dictating the reaction pathway. arkat-usa.org During the hydrolysis of O-tosylcinchonine, the specific conformation of the molecule makes it susceptible to a competing syn-E2 elimination reaction. arkat-usa.orgresearchgate.net This elimination, which leads to the cleavage of the quinuclidine ring to form cinchonicine enol tosylate, becomes the main reaction pathway under microwave heating in the presence of salicylic (B10762653) acid. researchgate.netarkat-usa.org In contrast, other diastereomers are less prone to this elimination pathway. arkat-usa.org This demonstrates a direct link between the three-dimensional structure of the modified alkaloid and its resulting chemical reactivity and product distribution. arkat-usa.org

Interactive Data Table: Hydrolysis Rates of O-Tosyl Cinchona Alkaloids

The table below summarizes the reaction times required for the complete hydrolysis of various O-tosyl Cinchona alkaloids to their corresponding 9-epibases in a dilute solution of tartaric acid, illustrating the structure-reactivity relationship. researchgate.net

| O-Tosyl Precursor | Quinoline Substituent | Hydrolysis Time (min) | Primary Product |

| O-Tosylquinine | Methoxy | 15 | 9-Epiquinine |

| O-Tosylquinidine | Methoxy | 30 | 9-Epiquinidine |

| O-Tosylcinchonidine | Hydrogen | 360 | 9-Epicinchonidine |

| O-Tosylcinchonine | Hydrogen | 1200 | Mixture of Products* |

*Products include 9-epicinchonine, cinchonine, and cinchonicine enol tosylate. researchgate.net

Cinchotoxine in Asymmetric Catalysis

Design and Synthesis of Chiral Catalysts and Ligands Derived from Cinchotoxine

The design of chiral catalysts and ligands from this compound leverages the inherent chirality and structural features of the parent molecule. The cinchona alkaloids, including this compound's precursor cinchonine (B1669041), are considered "privileged" scaffolds in asymmetric catalysis due to their commercial availability and the pseudoenantiomeric relationship between certain members of the family (e.g., quinidine (B1679956) and quinine), which often allows for access to both enantiomers of a desired product. nih.gov The synthesis of catalysts derived from this family involves the strategic modification of key functional groups to fine-tune steric and electronic properties.

Key modifications to the cinchona scaffold, which are applicable to derivatives of this compound, often target the C9 hydroxyl group, the quinuclidine (B89598) nitrogen, and the quinoline (B57606) ring. For instance, the hydroxyl group can be etherified, esterified, or replaced with other functionalities like amines or thioureas. dovepress.com The quinuclidine nitrogen is frequently quaternized to create phase-transfer catalysts, which are highly effective due to their operational simplicity and mild reaction conditions. rsc.orgresearchgate.net

The modular design of these ligands is crucial, allowing for the systematic optimization of a catalyst for a specific application. nih.gov This approach involves creating a library of catalysts with varied substituents and evaluating their performance in a target reaction. For example, C3-symmetric organocatalysts have been synthesized by anchoring cinchona derivatives to a trifunctional core, a method that enlarges the molecule to facilitate recovery and recycling through techniques like organic solvent nanofiltration. mdpi.com This "hub approach" demonstrates how the core cinchona structure can be integrated into larger, more complex catalytic systems. mdpi.com

Applications in Enantioselective Organic Transformations

Catalysts derived from the cinchona family, including those conceptually related to this compound, have demonstrated broad utility in promoting a wide array of enantioselective reactions. Their ability to induce high levels of stereocontrol makes them indispensable in modern organic synthesis.

This compound-related organocatalysts are particularly effective in promoting asymmetric addition reactions. The Michael addition, a fundamental carbon-carbon bond-forming reaction, has been a major area of application. rsc.org Chiral quaternary ammonium (B1175870) salts derived from cinchona alkaloids, for example, have been used to catalyze the enantioselective Michael addition of α-aryl-substituted lactams to electron-deficient olefins, enabling the construction of all-carbon quaternary stereocenters. researchgate.net

Bifunctional thiourea (B124793) catalysts derived from cinchona alkaloids have also been extensively used. These catalysts can activate both the nucleophile and the electrophile, leading to high yields and enantioselectivities in the addition of various nucleophiles (like 1,3-dicarbonyl compounds or α-isocyanoacetates) to acceptors like nitroolefins or isatin (B1672199) imines. dovepress.combeilstein-journals.org

Below is a table summarizing the performance of cinchona-derived catalysts in representative asymmetric Michael additions.

| Nucleophile | Electrophile | Catalyst Type | Yield (%) | Enantiomeric Excess (ee, %) | Reference |

|---|---|---|---|---|---|

| Dimethyl Malonate | trans-β-Nitrostyrene | Cinchona-Thiourea | Up to 96 | Up to 96 | mdpi.com |

| 1,3-Diketone | trans-β-Nitrostyrene | C3-Symmetric Cinchona Derivative | High | Up to 96 | mdpi.com |

| α-Aryl Isocyanoacetate | Isatin Imine | Cinchona-Thiourea | Good to Excellent | Moderate to Good | dovepress.com |

| Phenol Derivative | (E)-α,β-Unsaturated Ketone | Cinchona-Urea (intramolecular oxy-Michael) | 64-99 | 36-83 | dovepress.com |

Asymmetric hydrogenation is a powerful method for producing chiral compounds, and cinchona alkaloids have played a role in the development of catalysts for these transformations. While metal complexes with chiral phosphine (B1218219) ligands are common, organocatalysts derived from cinchona alkaloids have also been employed, sometimes in dual catalytic systems. nih.govmdpi.com For instance, a dual catalysis system using [RuCl2(p-cym)]2 and cinchonine has been developed for the one-pot enantioselective synthesis of C-3 substituted phthalides from benzoic acids and acrylates via a tandem C-H activation/Michael addition cascade. nih.gov

Iridium-catalyzed asymmetric hydrogenation of racemic exocyclic γ,δ-unsaturated β-ketoesters has been achieved via dynamic kinetic resolution, yielding functionalized chiral allylic alcohols with high stereoselectivity. rsc.org This method has proven scalable and applicable to the synthesis of bioactive molecules. rsc.org

The table below highlights results from various stereoselective processes using cinchona-derived catalysts.

| Reaction Type | Substrate | Catalyst System | Yield (%) | Enantiomeric Excess (ee, %) / Diastereomeric Ratio (dr) | Reference |

|---|---|---|---|---|---|

| Asymmetric Hydrogenation (DKR) | γ,δ-Unsaturated β-ketoester | Iridium Complex | Not specified | Up to >99% ee, >20:1 dr | rsc.org |

| Tandem C-H Activation/Michael Addition | Benzoic Acid / Acrylate | Ru/Cinchonine | Not specified | High enantioselectivity | nih.gov |

| [2+2] Cycloaddition | Ketene / Imine | Modified Cinchona Alkaloid | Good | High | researchgate.net |

| Aza-Baylis-Hillman Reaction | Aromatic Imine / Acrylate | β-Isocupreidine | Good | High | researchgate.net |

A key feature of catalysts derived from this compound and related alkaloids is their ability to act as bifunctional catalysts. nih.gov This means that different functional groups within the same molecule work cooperatively to activate the reacting partners. beilstein-journals.orgnih.gov Typically, the basic quinuclidine nitrogen acts as a Brønsted base to deprotonate the nucleophile, while a hydrogen-bond-donating group, such as a hydroxyl or (thio)urea moiety at the C9 position, activates the electrophile. dovepress.com This dual activation within a single chiral scaffold is highly effective for orienting the substrates in the transition state, leading to high stereoselectivity. nih.gov

The use of these compounds as organocatalysts—small, metal-free organic molecules that catalyze reactions—is a major trend in green and sustainable chemistry. chiralpedia.com Cinchona alkaloids were among the first compounds proposed to operate through this cooperative, bifunctional mechanism. nih.gov The structural diversity of these alkaloids allows for the creation of catalysts that can promote reactions through various activation modes, including the formation of covalent intermediates (like enamines) or through non-covalent interactions like hydrogen bonding. scienceopen.combeilstein-journals.org

Mechanistic Investigations of this compound-Mediated Asymmetric Catalysis

Understanding the mechanism by which this compound-derived catalysts induce stereoselectivity is crucial for the rational design of more efficient catalysts. researchgate.net Computational studies, particularly using density functional theory (DFT), have provided significant insights into the reaction mechanisms and the origins of enantioselectivity. nih.gov These studies help to elucidate the complex, non-covalent interactions between the catalyst and the substrates in the transition state. nih.gov

For bifunctional catalysts, the prevailing mechanism involves the simultaneous activation of both the nucleophile and the electrophile. nih.govprinceton.edu The tertiary nitrogen of the quinuclidine ring, being a strong base, interacts with the acidic proton of the nucleophile. dovepress.com Concurrently, a hydrogen-bond donor group on the catalyst (e.g., -OH, -NHR) binds to and activates the electrophile. dovepress.com This creates a highly organized, ternary complex (catalyst-nucleophile-electrophile) where the chiral environment of the catalyst dictates the facial selectivity of the attack. The relative orientation of the quinoline and quinuclidine rings creates a "chiral pocket" that sterically blocks one approach of the substrates, thereby favoring the formation of one enantiomer. dovepress.com

Computational models have validated this general mechanism and have been used to predict the stereochemical outcomes of reactions with considerable accuracy. researchgate.netnih.gov These theoretical rationalizations complement experimental work and pave the way for designing next-generation catalysts with improved activity and selectivity. nih.gov

Future Directions and Challenges in this compound-Based Catalysis

The field of asymmetric catalysis using this compound-based catalysts continues to evolve, with several promising future directions and persistent challenges. One major trend is the development of more sustainable catalytic processes. chiralpedia.commdpi.com This includes designing catalysts that are recoverable and reusable, such as the C3-symmetric, size-enlarged derivatives that can be separated by nanofiltration. mdpi.com

Another promising area is the integration of organocatalysis with other catalytic modes, such as metal catalysis or photocatalysis, in cooperative or cascade reactions. nih.govnih.gov These combined systems can enable novel transformations that are difficult to achieve with a single catalyst type, allowing for the rapid construction of molecular complexity from simple starting materials. nih.gov

Despite significant progress, challenges remain. A common issue is that pseudoenantiomeric pairs of cinchona catalysts sometimes exhibit uneven efficiency, where one catalyst provides high yield and enantioselectivity while its counterpart does not. nih.gov Elucidating the subtle structural origins of these discrepancies is crucial for developing universally effective catalyst pairs. nih.gov Furthermore, expanding the substrate scope of existing catalytic systems and developing catalysts for new types of challenging asymmetric transformations are ongoing goals. nih.govnih.gov The design and synthesis of novel chiral catalysts, potentially moving beyond the traditional cinchona scaffold while retaining its beneficial features, presents both a challenge and an opportunity for researchers in the field. chiralpedia.com

Compound Name Directory

| Compound Name |

|---|

| 1,3-Diketone |

| Acrylate |

| Benzoic Acid |

| β-Isocupreidine |

| Cinchonine |

| This compound |

| Dimethyl Malonate |

| Isatin Imine |

| Ketene |

| Nitroolefin |

| Phthalide |

| Quinidine |

| Quinine (B1679958) |

| Ruthenium |

| trans-β-Nitrostyrene |

| α-Aryl-substituted lactam |

| α-Isocyanoacetate |

| γ,δ-unsaturated β-ketoester |

Biosynthetic Pathways and Natural Product Chemistry of Cinchotoxine

Proposed Biosynthetic Routes for Cinchona Alkaloids and their Relevance to Cinchotoxine Formation

The biosynthesis of Cinchona alkaloids, a prominent class of quinoline (B57606) alkaloids, is a complex process that originates from the convergence of the terpenoid and indole (B1671886) pathways. The central precursor for all monoterpenoid indole alkaloids (MIAs), including those found in Cinchona species, is strictosidine (B192452). nih.govacs.org This key intermediate is formed through the condensation of tryptamine (B22526), derived from the amino acid tryptophan, and the monoterpenoid secologanin (B1681713). researchgate.net

The established biosynthetic pathway proceeds as follows:

Formation of Tryptamine : The pathway begins with the decarboxylation of tryptophan by the enzyme tryptophan decarboxylase (TDC). researchgate.net

Formation of Strictosidine : Tryptamine then condenses with secologanin in a Pictet-Spengler reaction catalyzed by strictosidine synthase (STR) to yield strictosidine. researchgate.net

Post-Strictosidine Modifications : Following its formation, strictosidine undergoes deglycosylation by strictosidine β-D-glucosidase (SGD), leading to a highly reactive aglycone. This intermediate is then converted through a series of rearrangements and enzymatic steps into various alkaloid scaffolds. nih.govresearchgate.net

Recent research has revised the understanding of how different Cinchona alkaloids, such as the methoxylated (e.g., quinine) and desmethoxylated (e.g., cinchonine) types, are formed. It was previously thought that methoxylation occurred late in the pathway. However, recent studies have shown that the methoxy (B1213986) group is introduced at the very beginning of the pathway, on tryptamine itself, to form 5-methoxytryptamine (B125070). biorxiv.orgbiorxiv.org Both tryptamine and 5-methoxytryptamine are then utilized by downstream enzymes, leading to two parallel biosynthetic pathways that produce desmethoxylated and methoxylated Cinchona alkaloids, respectively. biorxiv.orgresearchgate.net

The formation of this compound is understood as a rearrangement of other Cinchona alkaloids. This compound is a structural isomer of cinchonine (B1669041). acs.orgwikipedia.org This transformation, known as the Ladenburg rearrangement, typically occurs under acidic conditions and involves the opening of the quinuclidine (B89598) ring system present in cinchonine and its stereoisomer, cinchonidine (B190817). This rearrangement leads to the formation of a ketone, fundamentally altering the structure and properties of the molecule. Therefore, this compound is not a direct product of the primary biosynthetic pathway but rather a transformation product of a primary alkaloid, cinchonine.

Table 1: Key Precursors in Cinchona Alkaloid Biosynthesis

| Precursor | Role in Pathway |

|---|---|

| Tryptophan | Starting amino acid, precursor to tryptamine. |

| Tryptamine | Indole component, condenses with secologanin. researchgate.net |

| 5-Methoxytryptamine | Methoxylated indole component, leading to quinine (B1679958)/quinidine (B1679956). biorxiv.orgbiorxiv.org |

| Secologanin | Monoterpenoid component, condenses with tryptamine. acs.org |

| Strictosidine | Central intermediate for all monoterpenoid indole alkaloids. nih.govresearchgate.net |

| Cinchonaminal | A key intermediate in the late stages of the pathway. rsc.org |

| Cinchoninone (B1261553) | An intermediate suggested to be involved in the final steps. nih.gov |

Enzymatic Basis of Cinchona Alkaloid Biosynthesis

The biosynthesis of Cinchona alkaloids is orchestrated by a series of specific enzymes that catalyze each step of the pathway. While the entire enzymatic cascade has not been fully elucidated, key enzymes involved in the early and some late stages have been identified and characterized through transcriptomics and metabolomics of Cinchona pubescens. nih.govacs.org

Early Pathway Enzymes:

Tryptophan Decarboxylase (TDC) : This enzyme catalyzes the conversion of tryptophan to tryptamine, the first committed step in the indole portion of the pathway. researchgate.net

Strictosidine Synthase (STR) : STR facilitates the stereospecific condensation of tryptamine and secologanin to form strictosidine. researchgate.net

Strictosidine β-D-Glucosidase (SGD) : This enzyme hydrolyzes the glucose moiety from strictosidine, generating the reactive strictosidine aglycone which serves as the substrate for subsequent reactions. researchgate.net

Recently Identified Enzymes in Later Stages:

Medium-chain Alcohol Dehydrogenase (CpDCS) and Esterase (CpDCE) : These two enzymes work in sequence to convert the strictosidine aglycone into the intermediate dihydrocorynantheal. nih.govacs.org

O-methyltransferase (Cp6'OMT) : An O-methyltransferase specific for 6'-hydroxycinchoninone has been discovered, suggesting that the final steps of quinine biosynthesis involve hydroxylation of cinchoninone, followed by methylation, and finally keto-reduction. nih.govacs.org

Oxidase and Methyltransferase : Research has identified the biosynthetic genes for an oxidase and a methyltransferase that are responsible for the initial hydroxylation and subsequent O-methylation of tryptamine to 5-methoxytryptamine, initiating the parallel pathway for methoxylated alkaloids. biorxiv.orgbiorxiv.orgresearchgate.net

The promiscuity of some downstream enzymes allows them to act on both methoxylated and desmethoxylated substrates, which explains the natural co-occurrence of alkaloids like quinine and cinchonine in the plant. biorxiv.orgbiorxiv.org

Table 2: Identified Enzymes in Cinchona Alkaloid Biosynthesis

| Enzyme | Abbreviation | Function |

|---|---|---|

| Tryptophan Decarboxylase | TDC | Catalyzes the conversion of L-tryptophan to tryptamine. researchgate.net |

| Strictosidine Synthase | STR | Catalyzes the condensation of tryptamine and secologanin to form strictosidine. researchgate.net |

| Strictosidine β-D-Glucosidase | SGD | Hydrolyzes strictosidine to its aglycone. researchgate.net |

| Medium-chain Alcohol Dehydrogenase | CpDCS | Involved in the formation of dihydrocorynantheal from the strictosidine aglycone. nih.govacs.org |

| Esterase | CpDCE | Works with CpDCS to yield dihydrocorynantheal. nih.govacs.org |

| 6'-hydroxycinchoninone O-methyltransferase | Cp6'OMT | Methylates the hydroxyl group on 6'-hydroxycinchoninone in the late stages of quinine biosynthesis. nih.gov |

Chemoenzymatic Synthesis Approaches in this compound Research

Chemoenzymatic synthesis integrates the high selectivity of enzymatic catalysts with the versatility of traditional organic chemistry to construct complex molecules. nih.gov This approach is particularly valuable for producing chiral compounds with high enantiomeric purity. nih.govresearchgate.net In the context of Cinchona alkaloids and their derivatives like this compound, chemoenzymatic strategies offer powerful tools for synthesis and modification.

While specific chemoenzymatic total syntheses of this compound are not extensively detailed in the literature, the principles can be applied based on known transformations. Key strategies include:

Enzymatic Resolution : Enzymes such as lipases can be used for the kinetic resolution of racemic intermediates, separating enantiomers to provide chirally pure building blocks for further chemical synthesis. nih.gov

Asymmetric Reductions/Oxidations : Dehydrogenase enzymes can perform highly stereoselective reductions of ketones or oxidations of alcohols, which is crucial for establishing the correct stereochemistry at various chiral centers in the alkaloid backbone. nih.govresearchgate.net

Enzyme/Metal Cascade Reactions : Modern approaches combine biocatalysis with metal catalysis in one-pot cascade reactions. For instance, an enzyme could perform a dynamic kinetic resolution of a racemic intermediate, which is then used in a subsequent metal-catalyzed cross-coupling reaction. princeton.edu

Transaminase-catalyzed reactions : Transaminases are powerful enzymes for the stereoselective synthesis of chiral amines from prochiral ketones, a common functional group in alkaloid synthesis. researchgate.netnih.gov

Isolation and Characterization of this compound from Natural Sources

This compound is a naturally occurring compound found in the bark of several Cinchona species, alongside the more abundant alkaloids such as quinine, quinidine, cinchonine, and cinchonidine. nih.govnih.gov Its isolation from the complex mixture of alkaloids present in the bark requires multi-step separation and purification procedures.

The general process for isolating Cinchona alkaloids, including this compound, involves:

Extraction : The dried and powdered Cinchona bark is first subjected to an extraction process. A common method is acid-base extraction. The powdered bark is treated with an acidic solution (e.g., sulfuric or hydrochloric acid) to protonate the nitrogen atoms of the alkaloids, rendering them soluble in the aqueous phase. The plant material is filtered off, and the acidic solution containing the alkaloids is then basified (e.g., with sodium hydroxide) to deprotonate the alkaloids, causing them to precipitate out of the solution. An organic solvent (e.g., chloroform (B151607) or dichloromethane) is then used to extract the crude alkaloid mixture. semanticscholar.org

Fractionation and Purification : The crude alkaloid extract is a complex mixture. Separating the individual alkaloids is challenging due to their structural similarity. nih.gov This is typically achieved using chromatographic techniques. Historically, selective crystallization was used, but modern methods rely on column chromatography, including High-Performance Liquid Chromatography (HPLC) and Supercritical Fluid Chromatography (SFC). nih.govsemanticscholar.org Reversed-phase HPLC on ODS columns with acidic mobile phases is a widely used method for analyzing and separating these alkaloids. researchgate.net

Characterization : Once isolated, the structure of this compound is elucidated using a combination of spectroscopic methods.

Mass Spectrometry (MS) : Provides the molecular weight and fragmentation pattern, confirming the molecular formula (C19H22N2O). nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy : 1D (¹H and ¹³C) and 2D (e.g., COSY, HSQC, HMBC) NMR experiments are essential for determining the precise connectivity and stereochemistry of the molecule, distinguishing it from its isomers like cinchonine. semanticscholar.org

X-ray Crystallography : For crystalline samples, single-crystal X-ray analysis provides unambiguous determination of the three-dimensional structure. semanticscholar.org

The concentration of individual alkaloids varies significantly between different Cinchona species and even individual trees. In typical analyses of Cinchona bark, cinchonine can be a dominant alkaloid, with concentrations ranging from 1.87% to 2.30% in some samples. nih.gov The concentration of this compound is generally much lower, as it is often formed via the in-situ rearrangement of cinchonine.

Advanced Analytical Methodologies for Cinchotoxine Research

Spectroscopic Techniques for Structural Elucidation of Cinchotoxine and its Transformation Products

The definitive identification of this compound and its related transformation products relies on a combination of powerful spectroscopic methods. These techniques provide detailed information on the molecule's atomic connectivity, three-dimensional structure, and elemental composition.

Advanced Nuclear Magnetic Resonance (NMR) NMR spectroscopy is an indispensable tool for the structural elucidation of complex organic molecules like this compound. chemicalbook.com The rearrangement of its parent alkaloids, cinchonine (B1669041) or cinchonidine (B190817), into this compound involves a significant change in the molecular skeleton, which is clearly reflected in the NMR spectrum.

One-dimensional (1D) ¹H and ¹³C NMR spectra provide initial information on the chemical environment of protons and carbons. researchgate.net However, due to the complexity of the alkaloid structure, signals often overlap. core.ac.uk Advanced two-dimensional (2D) NMR experiments are therefore essential for unambiguous assignment. chemicalbook.com

COSY (Correlation Spectroscopy): Identifies proton-proton (¹H-¹H) spin-spin couplings, allowing for the mapping of connected proton networks within the molecule.

HSQC (Heteronuclear Single Quantum Coherence): Correlates each proton signal with the signal of the carbon atom it is directly attached to, providing a clear map of C-H bonds.

HMBC (Heteronuclear Multiple Bond Correlation): Detects longer-range couplings between protons and carbons (typically over two to three bonds). This is particularly vital for identifying the connectivity between different parts of the molecule and confirming the rearranged structure of this compound.

NOESY (Nuclear Overhauser Effect Spectroscopy): Provides information on the spatial proximity of protons, which is critical for determining the relative stereochemistry of the molecule.

By comparing the 2D NMR data of this compound with that of its precursors, cinchonine and cinchonidine, chemists can definitively confirm the structural changes that occurred during the rearrangement.

High-Resolution Mass Spectrometry (HRMS) High-Resolution Mass Spectrometry is critical for determining the precise elemental composition of this compound and its byproducts. researchgate.net Unlike unit-resolution mass spectrometry, HRMS instruments, such as Time-of-Flight (TOF) or Orbitrap analyzers, measure the mass-to-charge ratio (m/z) with extremely high accuracy (typically to four or more decimal places). researchgate.net This precision allows for the calculation of a unique elemental formula, distinguishing this compound from other compounds that might have the same nominal mass.

When coupled with tandem mass spectrometry (MS/MS), HRMS provides valuable structural information through controlled fragmentation of the molecule. wikipedia.org The resulting fragmentation pattern is a unique fingerprint that can be used to identify the compound and deduce aspects of its structure by analyzing the masses of the fragment ions. wikipedia.orglibretexts.org This is particularly useful for identifying known transformation products or postulating the structures of unknown impurities.

X-ray Crystallography X-ray crystallography is the most definitive method for determining the three-dimensional structure of a crystalline compound. nih.gov This technique provides precise information on bond lengths, bond angles, and the absolute configuration of stereocenters. nih.gov For a molecule like this compound, which is formed through a complex rearrangement, an X-ray crystal structure provides incontrovertible proof of its molecular architecture and stereochemistry. nih.gov The primary challenge for this technique is the requirement to grow a single, high-quality crystal of the compound, which can often be a rate-limiting step in the analytical process. nih.gov

Chromatographic Separation Techniques Applied to this compound

Chromatography is the cornerstone of analyzing this compound, as it is essential for separating it from its parent Cinchona alkaloids and other related impurities before identification and quantification. researchgate.net

Since this compound is a chiral molecule and is derived from other chiral alkaloids, chiral HPLC is the gold standard for its enantioselective analysis. libretexts.org This technique utilizes a chiral stationary phase (CSP) that interacts differently with the enantiomers of a compound, leading to their separation. A wide variety of CSPs have been developed and are effective for separating Cinchona alkaloids and their derivatives. libretexts.orgunife.it

Commonly used CSPs for this class of compounds include:

Polysaccharide-based CSPs: Columns with selectors derived from cellulose (B213188) or amylose (B160209) are highly versatile and widely used for the separation of a broad range of chiral compounds, including alkaloids. unife.it

Cinchona Alkaloid-based CSPs: In a unique application, Cinchona alkaloids themselves are immobilized onto a support to create CSPs. These are particularly effective for separating chiral acids and other compounds through ion-exchange and other interactions. Zwitterionic CSPs derived from quinine (B1679958) and quinidine (B1679956) have shown excellent performance. nih.gov

Protein-based CSPs: Stationary phases based on immobilized proteins, such as cellobiohydrolase (CBH), can offer unique selectivity for certain basic drugs. unife.it

Macrocyclic Antibiotic CSPs: Antibiotics like vancomycin (B549263) can be used as chiral selectors and are effective for separating various classes of chiral molecules. researchgate.net

The choice of mobile phase, typically a mixture of an organic solvent (like methanol (B129727) or acetonitrile) and a buffer, is critical for optimizing the separation. researchgate.net

| Chiral Stationary Phase (CSP) | Analytes | Mobile Phase Conditions | Key Findings | Reference |

|---|---|---|---|---|

| Cinchonidine-based anion-exchanger | N-2,4-dinitrophenyl α-amino acids | Hydro-organic buffer | Demonstrated chiral recognition, though less effective than quinine-based CSPs, highlighting the role of the methoxy (B1213986) group in separation. | researchgate.net |

| Quinine-based zwitterionic (ZWIX) | Amino acids and ampholytes | Methanol/Acetonitrile/Water with formic acid and diethylamine | Enables synergistic double ion-pairing for effective chiral recognition and allows for reversal of elution order by switching to a quinidine-based column. | nih.gov |

| Cinchonine-derived squaramide polymer | Michael addition products | Not specified for separation (used as catalyst) | The diastereomeric ratio and enantiomeric excess of reaction products were determined by chiral HPLC, demonstrating the need for such methods in synthesis. | researchgate.net |

| Chiralpak ID | Carbinoxamine enantiomers | Acetonitrile–water–ammonia (B1221849) solution (90:10:0.1, v/v/v) | Achieved baseline separation with high resolution (Rs = 3.82), enabling further pharmacokinetic studies. | miamioh.edu |

Liquid Chromatography-Mass Spectrometry (LC-MS) is the most widely used technique for the analysis of this compound and related alkaloids due to their polarity and thermal lability. researchgate.net The method combines the powerful separation capabilities of HPLC with the sensitive and specific detection of mass spectrometry. nih.gov Typically, reversed-phase columns (e.g., C18) are used with acidic mobile phases to ensure good peak shape and ionization efficiency. researchgate.net

LC-MS/MS, particularly using a triple quadrupole mass spectrometer in Multiple Reaction Monitoring (MRM) mode, provides exceptional sensitivity and selectivity for quantifying trace levels of this compound, making it ideal for purity assessments and pharmacokinetic studies. researchgate.netresearchgate.net

Gas Chromatography (GC) is less commonly used for Cinchona alkaloids due to their low volatility. However, GC coupled with Mass Spectrometry (GC-MS) can be applied after a derivatization step to increase the volatility and thermal stability of the analytes. While not a primary method, it can be a useful tool for specific applications, especially for identifying certain volatile impurities.

Electrophoretic Methods for Chiral Analysis (e.g., Capillary Electrophoresis)

Capillary Electrophoresis (CE) is a high-efficiency separation technique that offers an excellent alternative to HPLC for chiral analysis. nih.gov In CE, separation occurs in a narrow fused-silica capillary based on the differential migration of analytes in an electric field. For chiral separations, a chiral selector is added to the background electrolyte. unife.it

Cyclodextrins and their derivatives are the most common chiral selectors used for the separation of Cinchona alkaloids. semanticscholar.org The analyte enantiomers form transient diastereomeric inclusion complexes with the cyclodextrin (B1172386) cavity, which have different mobilities, thus enabling their separation. The high efficiency of CE often results in baseline separation of all four major Cinchona alkaloids and their isomers in a single run. nih.gov Non-aqueous capillary electrophoresis (NACE) has also been shown to provide very high resolution for these compounds. researchgate.net

| Chiral Selector | Analytes | Background Electrolyte (BGE) | Key Findings | Reference |

|---|---|---|---|---|

| Heptakis(2,6-di-O-methyl)-β-cyclodextrin | Proline and Hydroxyproline Stereoisomers | 500 mM acetate (B1210297) buffer (pH 3.5) with 5 mM of the selector | Achieved separation of eight stereoisomers in under 10 minutes after derivatization. | semanticscholar.org |

| Hydroxypropyl-β-cyclodextrin (HPBCD) | Methamphetamine and related compounds | Buffer with polyanionic/polycationic coating reagents and HPBCD | Enabled chiral differentiation of isomers down to 0.2% relative abundance using dynamically coated capillaries. | |

| Carbamoylated Quinine Derivatives | N-protected amino acids | 100 mM octanoic acid and 12.5 mM ammonia in ethanol (B145695)–methanol (60:40) | Demonstrated very high enantiomeric resolution (up to 80) in a non-aqueous CE system where the alkaloid derivative acts as the selector. | researchgate.net |

Development of Novel Analytical Approaches for this compound Characterization and Purity Assessment

Research into the analysis of Cinchona alkaloids and their derivatives continues to evolve, focusing on improving efficiency, sensitivity, and environmental friendliness.

One area of development is the design of new chiral stationary phases for HPLC. This includes creating novel zwitterionic ion exchangers based on Cinchona alkaloid structures, which provide unique selectivity for ampholytic compounds like amino acids. nih.gov Another approach involves the synthesis of chiral metal-organic frameworks (CMOFs), which are being explored for their potential in various separation technologies.

In the realm of mass spectrometry, Time-of-Flight Secondary Ion Mass Spectrometry (ToF-SIMS) has been demonstrated as a rapid screening tool for the direct analysis of alkaloids in raw materials like Cinchona bark, reducing the need for extensive sample preparation and the use of organic solvents.

Furthermore, the continuous improvement of LC-MS/MS instrumentation and methodologies allows for the development of highly sensitive "dilute-and-shoot" methods for the quantification of hundreds of metabolites simultaneously, which can be applied to the comprehensive analysis of impurities and transformation products, including this compound, in complex matrices. These advanced, high-throughput methods are crucial for ensuring the quality and purity of pharmaceutical ingredients derived from Cinchona alkaloids.

Q & A

Q. How can researchers structure a manuscript to highlight this compound’s novel contributions without overgeneralizing?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.